molecular formula C17H17IO2 B1412678 4-(4-Benzyloxy-3-iodophenyl)butan-2-one CAS No. 1648893-47-3

4-(4-Benzyloxy-3-iodophenyl)butan-2-one

Cat. No.: B1412678
CAS No.: 1648893-47-3
M. Wt: 380.22 g/mol
InChI Key: IRUKVIIAMAMMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzyloxy-3-iodophenyl)butan-2-one is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a phenyl ring, along with a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxy-3-iodophenyl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium iodide, potassium carbonate, and suitable solvents like acetone or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate

Major Products

Scientific Research Applications

4-(4-Benzyloxy-3-iodophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one depends on its application:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzyloxy-3-bromophenyl)butan-2-one: Similar structure but with a bromine atom instead of iodine.

    4-(4-Benzyloxy-3-chlorophenyl)butan-2-one: Contains a chlorine atom instead of iodine.

    4-(4-Benzyloxy-3-fluorophenyl)butan-2-one: Features a fluorine atom in place of iodine

Uniqueness

The presence of the iodine atom in 4-(4-Benzyloxy-3-iodophenyl)butan-2-one makes it more reactive in certain substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in specific synthetic applications, providing unique pathways for the formation of complex molecules .

Properties

IUPAC Name

4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUKVIIAMAMMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Reactant of Route 3
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Reactant of Route 4
Reactant of Route 4
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Reactant of Route 6
4-(4-Benzyloxy-3-iodophenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.